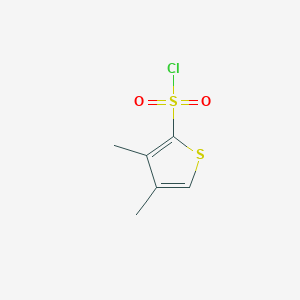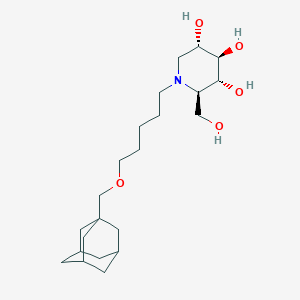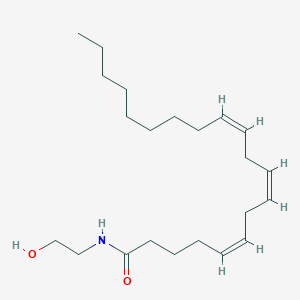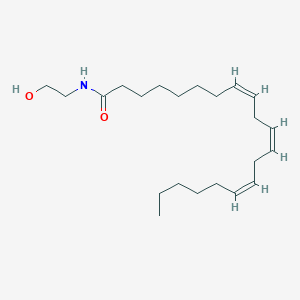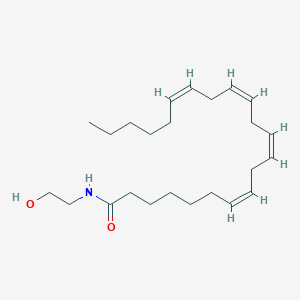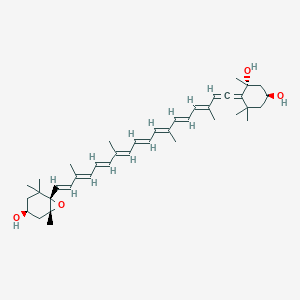
all-trans-Neoxanthin
Overview
Description
All-trans-Neoxanthin: is a carotenoid and xanthophyll found in plants and algae. It plays a crucial role in the photoprotective response of photosynthetic organisms to excessive light. This compound is an intermediate in the biosynthesis of the plant hormone abscisic acid and is involved in light stress response mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: All-trans-Neoxanthin is synthesized from violaxanthin through a series of enzymatic reactions. The final step involves the conversion of violaxanthin to neoxanthin, catalyzed by neoxanthin synthase . The synthetic routes typically involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of carotenoids from plant tissues, followed by purification using HPLC. Recent advances in metabolic engineering and synthetic biology have enabled the mass production of carotenoids, including this compound, using engineered microorganisms .
Chemical Reactions Analysis
Types of Reactions: All-trans-Neoxanthin undergoes various chemical reactions, including isomerization, oxidation, and acid-catalyzed reactions. Isomerization can occur under the influence of light, heat, acids, and catalytic agents .
Common Reagents and Conditions:
Isomerization: Light, heat, acids, and catalytic agents.
Oxidation: Reactive oxygen species and other oxidizing agents.
Acid-Catalyzed Reactions: Bland acid treatment (e.g., ethereal or chloroformic hydrogen chloride) leads to the production of neochrome.
Major Products:
Isomerization: Formation of cis-isomers.
Oxidation: Various oxidized derivatives.
Acid-Catalyzed Reactions: Neochrome.
Scientific Research Applications
All-trans-Neoxanthin has a wide range of scientific research applications:
Mechanism of Action
All-trans-Neoxanthin exerts its effects through its role in the photoprotective response of photosynthetic organisms. It helps dissipate excess light energy as heat, preventing the formation of reactive oxygen species that can damage the photosynthetic apparatus . The compound is also involved in the biosynthesis of abscisic acid, a plant hormone that regulates various physiological processes .
Comparison with Similar Compounds
9’-cis-Neoxanthin: Another isomer of neoxanthin with a cis configuration at the 9’ position.
Violaxanthin: A precursor in the biosynthesis of neoxanthin.
Zeaxanthin: A carotenoid involved in the xanthophyll cycle.
Uniqueness: All-trans-Neoxanthin is unique due to its specific role in photoprotection and its involvement in the biosynthesis of abscisic acid. Unlike 9’-cis-Neoxanthin, which is more abundant in plants, this compound accumulates in certain algae that lack a functional xanthophyll cycle .
Properties
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20+/t22?,33-,34-,38+,39+,40-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYAYSRVSAJXTE-CLONMANBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415095 | |
| Record name | all-trans-Neoxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30743-41-0 | |
| Record name | all-trans-Neoxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


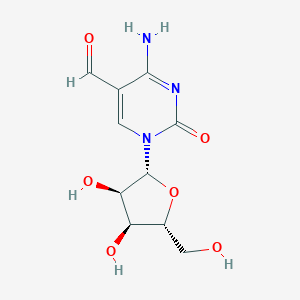
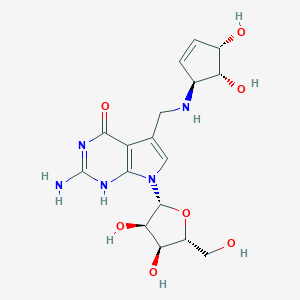
![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)
![7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B110019.png)





